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molecular formula C11H12FN B8599953 2-(4-Fluorophenyl)pentanenitrile

2-(4-Fluorophenyl)pentanenitrile

Cat. No. B8599953
M. Wt: 177.22 g/mol
InChI Key: SMJRFKJYVGXWGE-UHFFFAOYSA-N
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Patent
US04920139

Procedure details

To 50.0 gm (0.37 mol) of 4-fluorophenylacetonitrile, 0.6 gm of tetraethyl ammonium bromide, 50 gm (0.407 mol) of 1-bromopropane and 50 ml of DMSO was added 35.5 gm (0.44 mol) of 50% (w/w) sodium hydroxide at room temperature. After the addition was complete, the reaction was stirred at 50°-60° C. for 3 hours. The reaction mixture was extracted with ether, the organic phase washed with water and then 10% (w/w) hydrochloric acid. The ether was dried, filtered and distilled to give 23 grams of the product (b.p. 105°-110° C. at 5 mm).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH3:14].[OH-].[Na+]>[Br-].C([N+](CC)(CC)CC)C.CS(C)=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:12][CH2:13][CH3:14])[C:9]#[N:10])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Name
Quantity
50 g
Type
reactant
Smiles
BrCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred at 50°-60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
WASH
Type
WASH
Details
the organic phase washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C#N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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